![molecular formula C18H19ClN4O3 B2466851 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1008389-92-1](/img/structure/B2466851.png)
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound featuring an imidazolidinone core, chlorophenyl, and cyanocyclopentyl groups. This structure gives it unique properties suitable for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial-scale production might include optimizing reaction conditions to achieve higher yields, utilizing catalysis to accelerate the reactions, and ensuring the purity of the product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: The oxidation state of nitrogen in the imidazolidinone ring can be manipulated under specific conditions.
Reduction: Reduction can occur on the nitrile group leading to the formation of amine derivatives.
Substitution: Substitution reactions primarily occur on the aromatic ring, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or peracids under mild conditions.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reagents: Halogens or strong acids/bases depending on the desired substitution pattern.
Major Products
The major products formed through these reactions vary, ranging from amines and alcohols to more complex derivatives depending on the reagents and conditions used.
科学研究应用
This compound is utilized across various fields:
Chemistry: As a reagent or intermediate in the synthesis of more complex molecules.
Biology: In studies related to protein interactions and enzyme inhibition.
Industry: In the creation of specialized materials and in the pharmaceutical industry for drug synthesis.
作用机制
The mechanism by which this compound exerts its effects involves interactions at the molecular level. It can bind to specific proteins or enzymes, inhibiting their function or altering their activity through mechanisms like competitive inhibition or covalent modification. The pathways involved often include those related to cellular signaling or metabolic processes.
相似化合物的比较
Similar Compounds
Compounds structurally related to 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide include:
4-chlorophenyl-imidazolidinone derivatives: Share the chlorophenyl-imidazolidinone core but differ in side chains.
Nitrile-containing cyclic compounds: Similar in the presence of nitrile groups within cyclic structures.
Highlighting Uniqueness
What makes this compound unique is its combination of functional groups which confer both chemical stability and biological activity. This duality allows it to serve as a versatile scaffold in medicinal chemistry and synthetic organic chemistry.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-17(12-4-6-13(19)7-5-12)15(25)23(16(26)22-17)10-14(24)21-18(11-20)8-2-3-9-18/h4-7H,2-3,8-10H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFNBMIHHZUHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
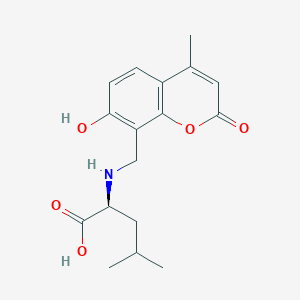
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2466771.png)
![N-(4-ethoxyphenyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2466772.png)
![(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2466773.png)
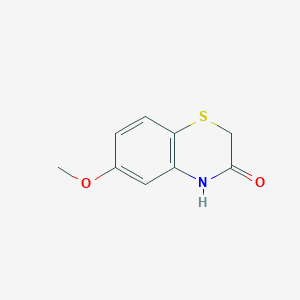
![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)
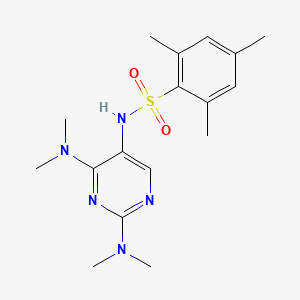
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2466778.png)
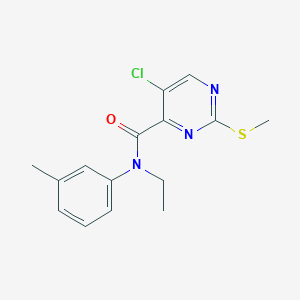
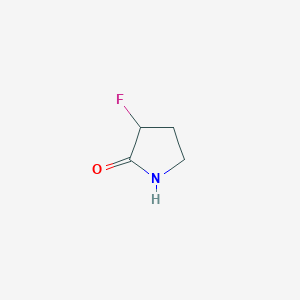
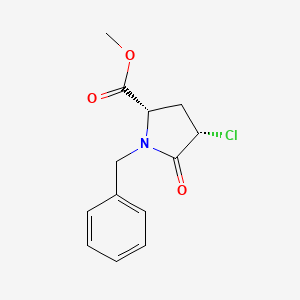
![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
